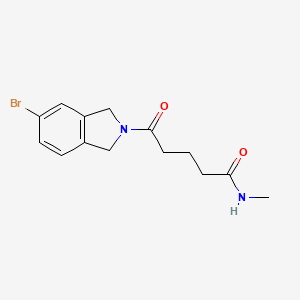![molecular formula C12H17N3O3 B6622994 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)
2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has been extensively studied in scientific research. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. GABA-AT is an enzyme that catalyzes the degradation of GABA, and its inhibition by CPP-115 leads to an increase in GABA levels, which can have significant biochemical and physiological effects.
Wirkmechanismus
2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors on neurons, leading to hyperpolarization and a reduction in neuronal excitability. By increasing GABA levels, 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid can enhance the inhibitory effects of GABA and reduce neuronal excitability, which can have significant biochemical and physiological effects.
Biochemical and Physiological Effects:
The increase in GABA levels produced by 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid can have several biochemical and physiological effects. In addition to reducing neuronal excitability, GABA also plays a role in regulating sleep, mood, and anxiety. Therefore, 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid has the potential to be used as a therapeutic agent in several neurological disorders, including epilepsy, addiction, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid is its high selectivity for GABA-AT, which minimizes off-target effects. Additionally, 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it an attractive candidate for clinical development. However, one limitation of 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid. One area of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the long-term effects of 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid on neuronal function and to identify potential side effects.
Synthesemethoden
The synthesis of 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid involves the reaction of 3-(1-methylpyrazol-4-yl)propanoic acid with cyclopropylamine, followed by the addition of (2-carboxyethyl)dimethylsulfonium iodide. The resulting compound is then purified by recrystallization to obtain 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid in high purity.
Wissenschaftliche Forschungsanwendungen
2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid has been extensively studied in scientific research for its potential therapeutic applications in several neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid has been shown to increase GABA levels in the brain, which can reduce neuronal excitability and prevent seizures. 2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in rodent models of anxiety.
Eigenschaften
IUPAC Name |
2-[cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14-7-9(6-13-14)2-5-11(16)15(8-12(17)18)10-3-4-10/h6-7,10H,2-5,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBBVFWLLNFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6622926.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)

![3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid](/img/structure/B6622961.png)
![5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622968.png)
![5-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622978.png)
![1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6622980.png)
![5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622987.png)
![3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid](/img/structure/B6622989.png)

![[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate](/img/structure/B6623011.png)